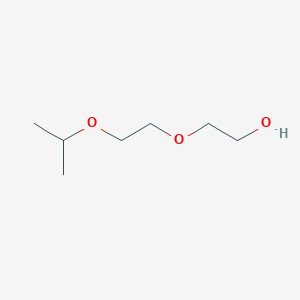

2-(2-Isopropoxyethoxy)ethanol

Description

2-(2-Isopropoxyethoxy)ethanol is a glycol ether derivative characterized by its branched alkoxy chain (isopropoxyethoxy) and terminal hydroxyl group. Its IUPAC name is (±)-1-[[α-(2-isopropoxyethoxy)-p-tolyl]oxy]-3-(isopropylamino)-2-propanol fumarate, though it is more commonly recognized as a structural component of Bisoprolol fumarate, a selective β1-adrenergic receptor blocker used to treat hypertension and cardiac diseases .

Properties

IUPAC Name |

2-(2-propan-2-yloxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2)10-6-5-9-4-3-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWADRITRNUCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073349 | |

| Record name | 2-(2-Isopropoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-01-1 | |

| Record name | Diethylene glycol monoisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(1-methylethoxy)ethoxyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Isopropoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-isopropoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Isopropoxyethoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDH74T7JFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyethoxy)ethanol typically involves the reaction of 2-isopropoxyethanol with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

2-isopropoxyethanol+ethylene oxide→2-(2-Isopropoxyethoxy)ethanol

Industrial Production Methods

In industrial settings, the production of 2-(2-Isopropoxyethoxy)ethanol involves the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in a reactor where the reactants are mixed and heated to the required temperature. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler alcohols.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include and .

Reducing Agents: Reducing agents such as and are used.

Substitution Reactions: These reactions often require acidic or basic catalysts to proceed.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

Overview

2-(2-Isopropoxyethoxy)ethanol, also known as diethylene glycol monoisopropyl ether, is an organic compound with the molecular formula and a molecular weight of 148.20 g/mol. This compound exhibits diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to function effectively as a solvent, reagent, and intermediate in numerous chemical processes.

Chemistry

2-(2-Isopropoxyethoxy)ethanol is predominantly used as a solvent and intermediate in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical reactions.

Common Reactions :

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Can be reduced to simpler alcohols.

- Substitution : The hydroxyl group can be substituted with other functional groups.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Aldehydes and carboxylic acids |

| Reduction | Simpler alcohols |

| Substitution | Various substituted ethers and esters |

Biology

In biological research, this compound is utilized for preparing biological samples and as a reagent in biochemical assays. Its properties facilitate interactions with biological molecules, making it suitable for studies involving cell membranes and proteins.

Medicine

Research is ongoing into the potential use of 2-(2-Isopropoxyethoxy)ethanol in drug delivery systems. It may serve as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients.

Industry

The compound is employed in the production of surfactants, lubricants, and other industrial chemicals. Its effectiveness as a solvent contributes to its widespread use in various manufacturing processes.

Case Study 1: Solvent in Organic Synthesis

A study demonstrated that 2-(2-Isopropoxyethoxy)ethanol effectively solubilizes reactants in organic synthesis reactions, leading to higher yields compared to traditional solvents. The compound's unique balance of hydrophilic and hydrophobic properties allows for improved interaction between reactants.

Case Study 2: Drug Formulation

In pharmaceutical research, formulations containing 2-(2-Isopropoxyethoxy)ethanol showed enhanced bioavailability for specific drug compounds. The study highlighted its role in stabilizing active ingredients and improving their delivery through biological membranes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyethoxy)ethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, which can influence its reactivity and interactions. In biological systems, it may interact with cell membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 766.97 g/mol (as part of Bisoprolol fumarate) .

- Solubility: Highly soluble in water, methanol, ethanol, and chloroform .

- Applications : Primarily utilized in pharmaceuticals for its role in Bisoprolol, which exhibits >90% bioavailability and prolonged gastric retention to enhance absorption .

- Synthesis: Derived from the tosylation of isopropoxy ethanol (2-IE) followed by functionalization, as outlined in Scheme 1 of .

Comparison with Similar Compounds

Glycol ethers with the general structure 2-(2-alkoxyethoxy)ethanol are widely used in industrial and pharmaceutical applications. Below, we compare 2-(2-Isopropoxyethoxy)ethanol with structurally analogous compounds, focusing on molecular properties, applications, and toxicity.

Structural and Physical Properties

Notes:

- Branching in the alkoxy chain (e.g., isopropoxy vs. methoxy) increases hydrophobicity, reducing water solubility .

- Higher molecular weight correlates with lower volatility, as seen in 2-(2-Ethoxyethoxy)ethanol’s higher boiling point compared to the methoxy variant .

Research Findings and Data Gaps

- Synthetic Efficiency: 2-(2-Isopropoxyethoxy)ethanol’s synthesis via tosylation () offers high yield but requires optimization for industrial scale .

- Toxicity Data: Limited studies on long-term exposure to isopropoxy derivatives highlight a need for comprehensive toxicological profiling .

- Environmental Impact: Glycol ethers like 2-(2-Ethoxyethoxy)ethanol are persistent in water systems, urging eco-friendly alternatives .

Biological Activity

2-(2-Isopropoxyethoxy)ethanol, also known by its CAS number 5412-01-1, is an organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₂₄O₃

- Molecular Weight : 200.31 g/mol

- Structure : The compound features an ether functional group and a hydroxyl group, contributing to its solubility and reactivity.

The biological activity of 2-(2-Isopropoxyethoxy)ethanol can be attributed to several mechanisms:

- Solvent Properties : It acts as a solvent in various biochemical reactions, facilitating the interaction between different biological molecules.

- Biochemical Interactions : The hydroxyl group allows for hydrogen bonding with proteins and nucleic acids, potentially modulating their activity.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of 2-(2-Isopropoxyethoxy)ethanol typically involves the reaction of isopropyl alcohol with ethylene oxide in the presence of a catalyst. The following table summarizes various synthesis routes:

| Synthesis Route | Yield (%) | Notes |

|---|---|---|

| Isopropyl alcohol + Ethylene oxide | 75 | Utilizes silica sulfuric acid as catalyst |

| Reaction with phenolic compounds | 63 | Forms derivatives with enhanced properties |

Antimicrobial Activity

A study investigated the antimicrobial properties of 2-(2-Isopropoxyethoxy)ethanol against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard methods:

- Pathogen Tested : Staphylococcus aureus

- MIC Value : 250 μg/mL

This suggests that the compound may have potential as an antimicrobial agent, though further research is necessary to understand its full efficacy and mechanism.

Case Study: Antifungal Properties

In a related study examining antifungal activity, 2-(2-Isopropoxyethoxy)ethanol was tested alongside other compounds against Candida albicans. The results indicated a synergistic effect when combined with traditional antifungal agents:

- Combination Treatment : 100 μg/mL of 2-(2-Isopropoxyethoxy)ethanol with amphotericin B.

- Outcome : Enhanced antifungal activity, reducing the effective dose of amphotericin B by 50%.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-Isopropoxyethoxy)ethanol in laboratory settings?

Answer:

The compound can be synthesized via Williamson ether synthesis , a two-step process:

Alkylation : React isopropanol with a halogenated ethylene glycol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaOH) to form the intermediate ether.

Ethoxylation : Introduce a second ethoxy group using ethylene oxide, catalyzed by acidic or basic conditions.

Purification typically involves fractional distillation or column chromatography to isolate the product from unreacted starting materials and byproducts. Analytical validation via GC-MS or NMR is critical to confirm purity .

Basic: How can researchers accurately characterize the physicochemical properties of 2-(2-Isopropoxyethoxy)ethanol?

Answer:

Key properties and methods include:

Advanced Note : Differential Scanning Calorimetry (DSC) can assess thermal stability, while FT-IR identifies functional groups .

Basic: What safety protocols are essential for handling 2-(2-Isopropoxyethoxy)ethanol in laboratory environments?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Exposure Monitoring : Regular biomonitoring (e.g., urinary metabolites like alkoxyacetic acids) for chronic exposure assessment .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What molecular mechanisms contribute to the reproductive toxicity of glycol ether derivatives like 2-(2-Isopropoxyethoxy)ethanol?

Answer:

- Metabolic Pathway : Hepatic oxidation via alcohol dehydrogenase converts the compound to alkoxyacetic acid , which inhibits glycolysis and mitochondrial function in germ cells .

- Experimental Validation : In vivo studies on rodents show dose-dependent reductions in sperm motility and ovarian follicle depletion. Mechanistic studies use knockout models (e.g., ADH-deficient mice) to isolate metabolic contributions .

- Mitigation : Substitute with less toxic analogs (e.g., propylene glycol ethers) or implement engineering controls (e.g., closed-system synthesis) .

Advanced: How do structural modifications (e.g., chain length, branching) in glycol ethers influence their solvent efficacy in organic synthesis?

Answer:

- Branching Effects : The isopropoxy group in 2-(2-Isopropoxyethoxy)ethanol reduces polarity compared to linear analogs (e.g., 2-ethoxyethanol), enhancing solubility for nonpolar reactants.

- Applications :

- Computational Modeling : Hansen solubility parameters predict compatibility with resins and polymers .

Advanced: What analytical strategies resolve contradictions in ecotoxicity data for 2-(2-Isopropoxyethoxy)ethanol?

Answer:

Discrepancies in LC50 values (e.g., fish vs. daphnia) arise from:

- Test Conditions : Variations in temperature, pH, or dissolved oxygen. Standardize protocols per OECD Guidelines 201/202 .

- Metabolite Interference : Degradation products (e.g., ethylene glycol) may dominate toxicity in long-term assays. Use LC-HRMS to track parent compound vs. metabolites .

- Species Sensitivity : Employ QSAR models to extrapolate data across taxa, validated with microcosm studies .

Advanced: How can researchers optimize experimental designs to study the environmental persistence of 2-(2-Isopropoxyethoxy)ethanol?

Answer:

- Degradation Studies :

- Field Validation : Compare lab results with mesocosm experiments to account for abiotic factors (e.g., UV radiation) .

Basic: What are the regulatory considerations for using 2-(2-Isopropoxyethoxy)ethanol in academic research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.